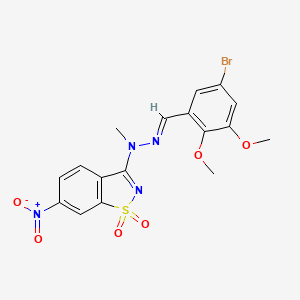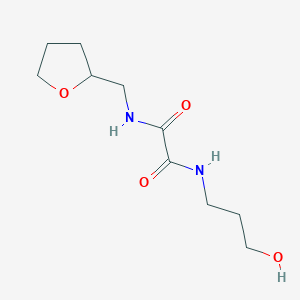![molecular formula C19H18N4O4 B3909698 1-(4-methylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B3909698.png)
1-(4-methylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide
Overview
Description
1-(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a nitrophenyl group, and a methylphenyl group
Preparation Methods
The synthesis of 1-(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide typically involves a multi-step process. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the Nitrophenyl Group: This can be done through a condensation reaction with a nitrobenzaldehyde derivative.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product under specific reaction conditions, such as controlled temperature and pH.
Chemical Reactions Analysis
1-(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Scientific Research Applications
1-(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide can be compared with similar compounds, such as:
1-(4-methylphenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide: This compound has a similar structure but with a chlorophenyl group instead of a nitrophenyl group, leading to different chemical and biological properties.
1-(4-methylphenyl)-N’-[(E)-(4-hydroxyphenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide:
1-(4-methylphenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-5-oxopyrrolidine-3-carbohydrazide: The methoxy group imparts different electronic and steric effects, influencing the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-2-6-16(7-3-13)22-12-15(10-18(22)24)19(25)21-20-11-14-4-8-17(9-5-14)23(26)27/h2-9,11,15H,10,12H2,1H3,(H,21,25)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLXJIYGGKPLQE-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-methoxyphenyl)methylidene]-5-oxo-1-phenylpyrrolidine-3-carbohydrazide](/img/structure/B3909615.png)
![N-benzyl-2-cyano-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B3909616.png)
![3-[1-[(5-methyl-1H-imidazol-2-yl)methyl]piperidin-3-yl]-1-morpholin-4-ylpropan-1-one](/img/structure/B3909619.png)
![[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-chlorobenzoate](/img/structure/B3909652.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3909653.png)
![4-phenyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3909682.png)
![N-(1,3-thiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B3909691.png)

![[(4E)-7-METHOXY-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YLIDENE]AMINO 2-FLUOROBENZOATE](/img/structure/B3909707.png)
![2-{[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]thio}-N-phenylacetamide](/img/structure/B3909710.png)
![[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-bromobenzoate](/img/structure/B3909718.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3909719.png)


